molecular formula C10H17NO3S B3375480 3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1103859-83-1

3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3375480
CAS No.: 1103859-83-1
M. Wt: 231.31 g/mol
InChI Key: ZVKYKDYNVWTJKF-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a carboxylic acid group, and a 3,3-dimethylbutanoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazolidine ring through the reaction of cysteine with an appropriate aldehyde or ketone. The 3,3-dimethylbutanoyl group can be introduced via acylation reactions using 3,3-dimethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazolidine ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiazolidine derivatives.

Scientific Research Applications

3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the 3,3-dimethylbutanoyl group may influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanoic acid: Shares the 3,3-dimethylbutanoyl group but lacks the thiazolidine ring.

    Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring and carboxylic acid group but lacks the 3,3-dimethylbutanoyl substituent.

    Neotame: A sweetener that includes a 3,3-dimethylbutyl group, highlighting the versatility of this structural motif.

Uniqueness

3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the thiazolidine ring and the 3,3-dimethylbutanoyl group allows for a wide range of interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

3-(3,3-dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-10(2,3)4-8(12)11-6-15-5-7(11)9(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKYKDYNVWTJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CSCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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